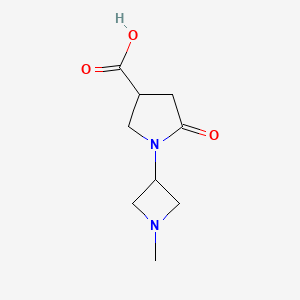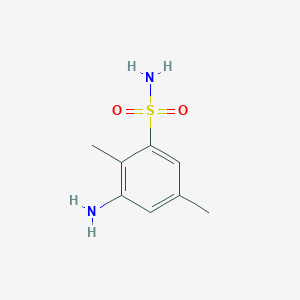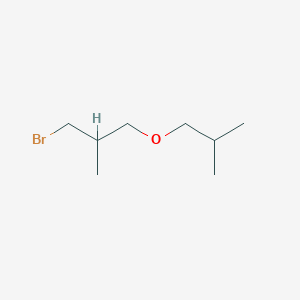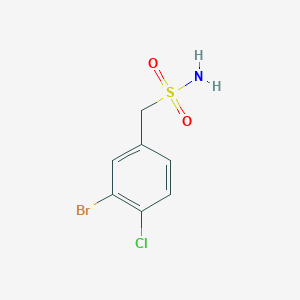![molecular formula C9H11N3 B13196966 2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)
2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a pyrido[2,3-b]pyrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrido[2,3-b]pyrazine derivative with a cyclopropane precursor in the presence of a strong base or acid catalyst . The reaction conditions often require precise temperature control and may involve solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production, including the use of automated systems for reagent addition and temperature control .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal, antibacterial, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Synthesized via the Corey–Chaykovsky reaction and used in material science.
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
spiro[2,4-dihydro-1H-pyrido[2,3-b]pyrazine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H11N3/c1-2-7-8(10-5-1)12-9(3-4-9)6-11-7/h1-2,5,11H,3-4,6H2,(H,10,12) |
InChI Key |
LJPMUNXHTQWQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)




![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)


![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)


